molecular formula C5H7BrN2O B6603903 5-bromo-1-(methoxymethyl)-1H-pyrazole CAS No. 2839156-94-2

5-bromo-1-(methoxymethyl)-1H-pyrazole

Cat. No. B6603903
CAS RN: 2839156-94-2
M. Wt: 191.03 g/mol
InChI Key: SGUSEUPAMJJRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(methoxymethyl)-1H-pyrazole is a heterocyclic compound that has been studied extensively in the scientific community. It has a wide range of applications in research, ranging from drug development to materials science. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research with 5-bromo-1-(methoxymethyl)-1H-pyrazole.

Scientific Research Applications

5-Bromo-1-(methoxymethyl)-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and other pharmaceuticals. It has also been used to study the structure and reactivity of proteins and other biomolecules, as well as the structure and properties of materials. In addition, it has been used in the synthesis of novel materials for use in electronics, photonics, and other applications.

Mechanism of Action

The mechanism of action of 5-bromo-1-(methoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. In addition, it has been shown to bind to certain proteins, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1-(methoxymethyl)-1H-pyrazole are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as proteases and cytochrome P450. In addition, it has been shown to bind to certain proteins, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-(methoxymethyl)-1H-pyrazole in lab experiments include its low cost, ease of synthesis, and its ability to act as an inhibitor of certain enzymes. However, there are some limitations to its use, such as its low solubility in water and its instability in the presence of light and oxygen.

Future Directions

The future directions for research with 5-bromo-1-(methoxymethyl)-1H-pyrazole include the development of new methods for its synthesis, the exploration of its potential applications in drug development and materials science, and the further study of its biochemical and physiological effects. In addition, future research could focus on the development of new methods for the purification and isolation of this compound, and the study of its potential toxicity and other safety considerations.

Synthesis Methods

The synthesis of 5-bromo-1-(methoxymethyl)-1H-pyrazole is a multi-step process that involves the reaction of a variety of reagents. The first step involves the reaction of ethyl bromide with aqueous sodium hydroxide, followed by the addition of methyl methoxyacetate. This reaction produces a compound known as 5-bromo-1-(methoxymethyl)-1H-pyrazole. This compound can then be purified and isolated using a variety of techniques, such as recrystallization or column chromatography.

properties

IUPAC Name

5-bromo-1-(methoxymethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-9-4-8-5(6)2-3-7-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUSEUPAMJJRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=CC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(methoxymethyl)-1H-pyrazole

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